molecular formula C9H10O2 B112759 2-Methoxy-6-methylbenzaldehyde CAS No. 54884-55-8

2-Methoxy-6-methylbenzaldehyde

Cat. No. B112759
Key on ui cas rn: 54884-55-8
M. Wt: 150.17 g/mol
InChI Key: QLUHWZADTAIBKK-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available 1-methoxy-2,3-dimethylbenzene (10.000 g; 73.40 mmol), copper(II) sulfate pentahydrate CuSO4.5H2O (18.334 g; 73.40 mmol), and potassium peroxodisulfate K2S2O8 (59.547 g; 220.00 mmol) in MeCN (250 ml) and water (250 ml) was heated at reflux, under nitrogen, for 30 min. After cooling to rt, DCM was added and the aq. layer was further extracted with DCM. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=9/1) afforded 2-methoxy-6-methylbenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.70 min.; no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
copper(II) sulfate pentahydrate CuSO4.5H2O
Quantity
18.334 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium peroxodisulfate K2S2O8
Quantity
59.547 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[CH3:10].C(Cl)Cl.[OH2:14]>CC#N>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[CH:10]=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C)C
Name
copper(II) sulfate pentahydrate CuSO4.5H2O
Quantity
18.334 g
Type
reactant
Smiles
Name
potassium peroxodisulfate K2S2O8
Quantity
59.547 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under nitrogen, for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was further extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=9/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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